(3-Bromophenyl)(4-chlorophenyl)methanol
Description
Significance of Halogenated Diarylmethanol Scaffolds in Advanced Organic Synthesis and Chemical Research
Halogenated diarylmethanol scaffolds are pivotal in the fields of advanced organic synthesis and chemical research. The presence of halogen substituents (F, Cl, Br, I) on the aryl rings significantly influences the electronic properties of the molecule and provides reactive sites for a wide array of chemical transformations. Diarylmethanes, derived from these scaffolds, are recognized as crucial structures in pharmaceutical, agrochemical, and material sciences due to the ease with which their benzylic CH₂ group can be functionalized. nih.gov
One of the primary advantages of halogen atoms is their ability to serve as leaving groups or as partners in cross-coupling reactions. This allows for the strategic introduction of new functional groups and the construction of more complex molecules. For instance, methods like palladium-catalyzed Suzuki-Miyaura reactions can utilize diarylmethyl esters (derived from diarylmethanols) to form new carbon-carbon bonds, creating intricate triarylmethane structures prevalent in pharmaceuticals. nih.gov This synthetic flexibility is crucial for generating libraries of compounds for drug discovery and for the development of novel materials.
Historical Perspective on Diarylmethanol Chemistry and Functionalization
The chemistry of diarylmethanols is intrinsically linked to the development of fundamental organometallic reactions. The discovery of the Grignard reaction by French chemist Victor Grignard in 1900 was a watershed moment. thermofisher.comwikipedia.org This reaction, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, provided a robust and versatile method for forming carbon-carbon bonds by reacting organomagnesium halides (Grignard reagents) with carbonyl compounds like aldehydes and ketones to produce alcohols, including diarylmethanols. thermofisher.comwikipedia.orgmnstate.edulibretexts.org For many years, this remained the principal method for accessing these structures.
Over the past few decades, the functionalization of diaryl structures has evolved significantly beyond classical methods. Modern synthetic chemistry has seen the emergence of more direct and efficient strategies, such as transition-metal-catalyzed C-H bond functionalization. nih.govnih.gov These advanced techniques allow for the modification of the aromatic rings or the benzylic position with greater precision and under milder conditions. For example, palladium-catalyzed reactions can couple diarylmethyl derivatives with various partners to build triarylmethanes. acs.org More recent innovations include samarium/copper-mediated three-component reactions that construct diarylmethanol skeletons in a one-pot strategy, showcasing the continuous advancement in the field. acs.orgresearchgate.net
Properties
IUPAC Name |
(3-bromophenyl)-(4-chlorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSGBZHTEINMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromophenyl 4 Chlorophenyl Methanol and Analogues
Classical Approaches to Substituted Diarylmethanol Synthesis
Traditional methods for synthesizing diarylmethanols have long relied on robust and well-understood reaction pathways, primarily involving nucleophilic additions to carbonyls and the reduction of ketones.
The most direct and widely practiced method for constructing diarylmethanols is the nucleophilic addition of an organometallic reagent to an aldehyde. Organolithium and Grignard reagents are powerful nucleophiles and strong bases due to the highly polar nature of their carbon-metal bonds. wikipedia.org These reagents are central to forming carbon-carbon bonds. numberanalytics.com The synthesis of (3-Bromophenyl)(4-chlorophenyl)methanol can be envisioned through two primary retrosynthetic pathways using this approach:
Pathway A: The reaction of a 3-bromophenyl Grignard or organolithium reagent with 4-chlorobenzaldehyde.
Pathway B: The reaction of a 4-chlorophenyl Grignard or organolithium reagent with 3-bromobenzaldehyde.
The formation of the organometallic reagent involves the reaction of the corresponding aryl halide with a metal, such as magnesium for Grignard reagents or lithium for organolithium compounds. libretexts.orgyoutube.com For instance, 3-chlorophenylmagnesium bromide can be prepared by reacting 3-chlorobromobenzene with magnesium in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). vulcanchem.com This reagent then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde, and a subsequent acidic workup yields the final diarylmethanol product. vulcanchem.com While both Grignard and organolithium reagents are effective, organolithium reagents are generally considered to be slightly more reactive. youtube.com A critical consideration for these reactions is the need for anhydrous conditions, as the strong basicity of these reagents causes them to react readily with water. libretexts.org
| Reagent Type | Pathway | Nucleophile | Electrophile |
| Grignard Reagent | A | (3-Bromophenyl)magnesium halide | 4-Chlorobenzaldehyde |
| B | (4-Chlorophenyl)magnesium halide | 3-Bromobenzaldehyde | |
| Organolithium Reagent | A | (3-Bromophenyl)lithium | 4-Chlorobenzaldehyde |
| B | (4-Chlorophenyl)lithium | 3-Bromobenzaldehyde |
An alternative classical route involves the reduction of a corresponding diaryl ketone. For the target molecule, this precursor would be (3-bromophenyl)(4-chlorophenyl)methanone. This two-step approach first requires the synthesis of the ketone, often via a Friedel-Crafts acylation, followed by its reduction. The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation in organic chemistry. wikipedia.org
A variety of reducing agents can accomplish this conversion, with the choice often depending on the desired selectivity and tolerance of other functional groups. wikipedia.org
Sodium Borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent, typically used for ketones and aldehydes. It is known for its ease of handling and compatibility with protic solvents like ethanol (B145695) or water. wikipedia.org
Lithium Aluminium Hydride (LiAlH₄) : A much stronger and less selective reducing agent than NaBH₄. It will reduce ketones as well as esters, carboxylic acids, and amides. Its high reactivity necessitates the use of anhydrous, aprotic solvents and careful handling. wikipedia.org
Gribble Reduction : A specific method that uses sodium borohydride in trifluoroacetic acid for the reduction of diaryl ketones to diarylmethanols. researchgate.net
Enantioselective reduction methods can also be employed to produce chiral, non-racemic alcohols from prochiral ketones. wikipedia.org These methods often use chiral catalysts or stoichiometric chiral reducing agents, such as those derived from α-pinene (e.g., Alpine-Borane) or BINOL (e.g., BINAL-H reagents). wikipedia.orguwindsor.ca
| Reducing Agent | Typical Solvent(s) | Key Features |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol, Water | Mild, selective for aldehydes/ketones, easy to handle. wikipedia.org |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Powerful, non-selective, reacts violently with protic solvents. wikipedia.org |
| Sodium Borohydride / Trifluoroacetic Acid | Trifluoroacetic Acid | Effective for diaryl ketone reduction (Gribble Reduction). researchgate.net |
| Asymmetric Reagents (e.g., CBS, BINAL-H) | Aprotic Solvents (e.g., THF) | Catalytic or stoichiometric, provides access to enantioenriched alcohols. wikipedia.org |
The Wittig rearrangement offers a more complex but powerful method for synthesizing specifically substituted diarylmethanols. This reaction involves the rearrangement of an ether to an alcohol, typically under strongly basic conditions. wikipedia.orgnih.gov The nih.govberkeley.edu-Wittig rearrangement is a base-promoted reaction of ethers that proceeds via a carbanion intermediate to yield secondary or tertiary alcohols. organic-chemistry.org
Recent studies have shown that an N-butyl amide group can effectively promote the nih.govberkeley.edu-Wittig rearrangement of aryl benzyl (B1604629) ethers, allowing for a two-step synthesis of isomerically pure substituted diarylmethanols from simple hydroxybenzoic acid derivatives. nih.govresearchgate.net This method is compatible with functional groups like methyl, methoxy, and fluoro. nih.govresearchgate.net The synthesis would involve preparing a precursor such as N-butyl-3-(4-chlorobenzyloxy)benzamide or N-butyl-4-(3-bromobenzyloxy)benzamide, which upon treatment with a strong base (like n-butyllithium), would rearrange to form the desired diarylmethanol. nih.govresearchgate.net
A competing process is the berkeley.eduacs.org-Wittig rearrangement, which is a concerted, pericyclic transformation of an allylic ether into a homoallylic alcohol. wikipedia.orgorganic-chemistry.org For the synthesis of diarylmethanols, the non-concerted nih.govberkeley.edu-rearrangement is the relevant pathway. nih.govorganic-chemistry.org The conditions, particularly temperature, can influence the ratio of nih.govberkeley.edu to berkeley.eduacs.org products when both are possible. organic-chemistry.org
Advanced Catalytic Syntheses of this compound Derivatives
Modern synthetic chemistry has increasingly focused on developing catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical stoichiometric approaches.
Transition metals, particularly rhodium, have emerged as versatile catalysts for a variety of transformations leading to diarylmethanol structures.
Rhodium catalysts enable sophisticated bond-forming reactions that can be applied to the synthesis of complex diarylmethanols.
Transition Metal-Catalyzed Methods
Nickel-Catalyzed Cross-Coupling Strategies for Alcohol Functionalization
Nickel catalysis offers a cost-effective and versatile alternative to palladium in cross-coupling reactions. squarespace.com Its unique reactivity allows for the activation of a broader range of substrates and the facilitation of challenging bond formations. squarespace.com
One prominent strategy involves the nickel-catalyzed addition of arylboronic acids to aromatic aldehydes. For instance, a procedure utilizing NiCl2(PPh3)2 as a catalyst has been developed for this transformation. eurekaselect.com This method provides a direct route to diarylmethanols. Another powerful approach is the nickel-catalyzed reductive cross-coupling of benzyl chlorides with aryl chlorides or fluorides. organic-chemistry.org This one-pot synthesis, mediated by magnesium, avoids the need for pre-formed, moisture-sensitive Grignard reagents and demonstrates high yields and selectivity. organic-chemistry.org The reaction proceeds through the in situ generation of a benzyl Grignard reagent, followed by a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org
Recent advancements have also focused on asymmetric nickel-catalyzed reductive cross-couplings to produce enantioenriched 1,1-diarylalkanes. researchgate.net These methods often employ chiral ligands, such as bioxazolines, to induce stereoselectivity. researchgate.net The combination of photocatalysis with nickel catalysis has further expanded the scope, enabling C(sp³)–H functionalization for the synthesis of chiral diols from simple starting materials. nih.gov
Table 1: Nickel-Catalyzed Synthesis of Diarylmethanols
| Catalyst System | Reactants | Product Type | Key Features |
| NiCl2(PPh3)2 | Arylboronic acid + Aromatic aldehyde | Diarylmethanol | Direct addition reaction. eurekaselect.com |
| Ni(PPh3)(NHC)Br2 / Mg | Benzyl chloride + Aryl chloride/fluoride | Diarylmethane | One-pot, avoids pre-formed Grignard reagents. organic-chemistry.org |
| Chiral Ni-Bioxazoline | (Hetero)aryl iodide + Benzylic chloride | Enantioenriched 1,1-diarylalkane | Asymmetric, high enantioselectivity. researchgate.net |
| Dual Photo-HAT/Nickel | Ethane-1,2-diol/1,3-propanediol + Aryl halide | Enantioenriched 1,2- and 1,3-diols | C(sp³)–H functionalization. nih.gov |
Iron-Catalyzed Approaches in C-C Bond Formation
Iron, being an earth-abundant and environmentally benign metal, has gained significant attention as a catalyst for C-C bond formation. While less common than nickel or palladium in cross-coupling, iron-catalyzed methods offer a sustainable alternative.
A notable application of iron in this context is the stereoselective reduction of ketones to their corresponding thermodynamically stable alcohols. organic-chemistry.org A method using lithium dispersion and hydrated iron(II) chloride (FeCl₂·4H₂O) in THF at room temperature provides a convenient and efficient protocol for this transformation. organic-chemistry.org This approach is particularly effective for the reduction of cyclic ketones, yielding the more stable alcohol isomer with high diastereoselectivity. organic-chemistry.org Although this method focuses on reduction rather than direct C-C bond formation to create the diaryl scaffold, it represents a key step in a multi-step synthesis where a diaryl ketone is first synthesized and then reduced to the final diarylmethanol product.
Biocatalytic Routes Utilizing Ketoreductases for Stereoselective Reductions
Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral molecules. pharmasalmanac.comresearchgate.net Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity. pharmasalmanac.comnih.gov
The asymmetric reduction of prochiral diaryl ketones to optically active diarylmethanols is a well-established application of KREDs. mdpi.comrsc.org These enzymes catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the ketone. nih.gov For instance, the biocatalyzed reduction of 4-(chlorophenyl)phenyl ketone has been shown to produce the corresponding (R)-diarylmethanol. redalyc.org
Researchers have successfully employed various microorganisms and isolated enzymes for these transformations. For example, Nocardia corallina B-276 has been used for the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol, where the (S)-enantiomer is selectively oxidized to the ketone, leaving behind the enantioenriched (R)-alcohol. redalyc.orgresearchgate.net Similarly, Lactobacillus paracasei BD101 has been utilized for the asymmetric reduction of (4-chlorophenyl)(phenyl)methanone to afford (S)-(4-chlorophenyl)(phenyl)methanol with high conversion and enantiomeric excess. researchgate.net The use of whole-cell biocatalysts is often preferred as it circumvents the need for the addition and regeneration of expensive cofactors. redalyc.org
Table 2: Biocatalytic Reduction of Diaryl Ketones
| Biocatalyst | Substrate | Product | Key Findings |
| Nocardia corallina B-276 | (±)-4-(chlorophenyl)phenylmethanol | (R)-4-(chlorophenyl)phenylmethanol | Oxidative kinetic resolution, 86% ee. redalyc.orgresearchgate.net |
| Lactobacillus paracasei BD101 | (4-chlorophenyl)(phenyl)methanone | (S)-(4-chlorophenyl)(phenyl)methanol | >99% ee, >99% conversion. researchgate.net |
| Alcohol dehydrogenase from Ralstonia sp. (RasADH) | 1,4-diaryl-1,4-diones | Chiral 1,4-diaryl-1,4-diols | High diastereo- and enantioselectivity. mdpi.com |
| Ketoreductases (KREDs) | 1-aryl-2-nitro-1-ethanones | Chiral β-nitro alcohols | Up to >99% conversion and >99% ee. rsc.org |
Asymmetric and Stereoselective Synthesis of Chiral Diarylmethanols
The demand for enantiomerically pure diarylmethanols, which are crucial building blocks for many biologically active molecules, has driven the development of various asymmetric and stereoselective synthetic methods. researchgate.netnih.gov
One common approach is the asymmetric addition of organometallic reagents to aldehydes, catalyzed by chiral ligands. For example, the addition of arylzinc reagents to aromatic aldehydes in the presence of chiral phosphoramide (B1221513) ligands can yield chiral diarylmethanols with high enantiomeric excess (up to 94% ee). sioc-journal.cn Another strategy involves the desymmetrization of diarylmethanols through an exo-directed Pd(II)-catalyzed C–H alkynylation using novel sulfinamide-based chiral ligands. acs.org
Catalytic asymmetric hydrogenation of diaryl ketones is another powerful technique. RuPHOX-Ru catalyzed asymmetric hydrogenation has been shown to produce chiral diarylmethanols in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). researchgate.netresearchgate.net This method is scalable and the resulting products can be used in the synthesis of chiral drugs. researchgate.net
Bioinspired stereoselective synthesis offers an alternative route. For instance, the treatment of unprotected chiral 1,4-diarylbutane-1,4-diols with acid can lead to the formation of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans in a highly stereoselective manner. elsevierpure.com This process is governed by the formation of a stabilized benzylic carbocation and subsequent stereocontrolled cyclization. elsevierpure.com
Emerging Green Chemistry Principles in Diarylmethanol Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for diarylmethanols and other chemical compounds. nih.gov The goal is to develop more sustainable processes that minimize waste, reduce energy consumption, and utilize less hazardous substances. nih.govmdpi.com
Key aspects of green chemistry in this context include the use of biocatalysis, which employs enzymes that operate in aqueous media under mild conditions, thus avoiding harsh reagents and organic solvents. pharmasalmanac.comresearchgate.net The use of earth-abundant and non-toxic metal catalysts, such as iron, is another important green strategy. organic-chemistry.org
Furthermore, the development of one-pot reactions and catalytic cycles that minimize intermediate purification steps contributes to a greener process by reducing solvent use and waste generation. organic-chemistry.orgnih.gov The use of renewable starting materials and the design of processes that are inherently safer are also central tenets of green chemistry that are being applied to the synthesis of diarylmethanols. nih.govrsc.org For example, the use of methanol as both a reagent and a solvent in certain catalytic reactions represents a move towards more sustainable practices. rsc.org The development of catalytic systems that can be recycled and reused is another critical aspect of green chemistry. nih.gov
Mechanistic Organic Chemistry and Reactivity Profiles of 3 Bromophenyl 4 Chlorophenyl Methanol Analogues
Reaction Mechanisms Involving C-O Bond Activation
Activation of the carbon-oxygen bond is a central theme in the chemistry of diarylmethanols. This activation can lead to functionalization at the oxygen atom, or cleavage of the bond to generate reactive intermediates for further transformations.
Photoinduced proton transfer (PPT) has emerged as a mild and efficient method for the functionalization of the O-H bond in alcohols, including halogenated and unreactive ones. d-nb.infonih.govnih.gov This process typically involves the formation of an unreactive hydrogen-bonded complex between the alcohol and a photo-activatable reagent, such as an aryl diazoacetate, in the ground state. nih.govchemrxiv.org Upon photoexcitation, an excited-state proton transfer occurs from the alcohol to the reagent, leading to the formation of an ion pair and subsequent nucleophilic substitution to yield the functionalized ether product. d-nb.infonih.gov
Mechanistic studies have confirmed that the pre-organization of the alcohol and the reagent into a hydrogen-bonded complex is crucial for high reaction efficiency. nih.gov The acidity of the alcohol plays a significant role, with more acidic alcohols showing a greater chemical shift perturbation in NMR studies and often leading to higher yields of the O-H functionalization product. nih.govchemrxiv.org This technique has been successfully applied to a broad range of acidic alcohols, demonstrating its feasibility for various O-H functionalization reactions. d-nb.infonih.gov
Table 1: Influence of Alcohol Acidity on Photoinduced O-H Functionalization
| Alcohol | pKa | Yield of O-H Functionalization Product (%) | Reference |
|---|---|---|---|
| Hexafluoroisopropanol (HFIP) | 9.3 | Quantitative | chemrxiv.org |
| Trifluoroethanol (TFE) | 12.4 | Quantitative | chemrxiv.org |
| Difluoroethanol (DFE) | 12.8 | 95 | nih.gov |
| Isopropanol (iPrOH) | 16.5 | Minor | nih.govchemrxiv.org |
Alkoxy radicals are highly reactive, electrophilic intermediates that can be generated from alcohols to facilitate a variety of synthetic transformations. nih.gov While historically challenging due to the high bond dissociation energy of alcohol O-H bonds, modern methods, particularly those involving visible-light photoredox catalysis, have enabled their direct generation from unfunctionalized alcohols. nih.govacs.org
One strategy involves the in-situ formation of a xanthate from the alcohol, which then undergoes a single-electron transfer (SET) induced by a photocatalyst to generate a sulfur-centered radical. beilstein-journals.org This intermediate subsequently fragments to produce the desired alkyl radical via deoxygenation. beilstein-journals.org Another approach uses a photocatalyst in conjunction with a hypervalent iodine reagent to generate alkoxy radicals, which can then undergo β-scission. acs.org This fragmentation cleaves a C-C bond to produce a carbon-centered radical, enabling the use of alcohols as synthons for dehydroxymethylation functionalization. acs.org These deoxygenative methods allow for the transformation of alcohols into a range of other functional groups, significantly expanding their synthetic utility. nih.gov
The diarylmethyl framework, characteristic of (3-Bromophenyl)(4-chlorophenyl)methanol analogues, is susceptible to nucleophilic substitution reactions at the benzylic carbon. These reactions are fundamental in organic chemistry for creating new chemical bonds. researchgate.net The reaction can proceed through either an SN1 or SN2 pathway, and the operative mechanism is determined by factors such as the stability of the carbocation intermediate, the strength of the nucleophile, and the solvent. youtube.com For secondary benzylic alcohols like diarylmethanols, the potential to form a resonance-stabilized diarylmethyl carbocation can favor an SN1 pathway. The interplay between the potential energy of the system and its entropy is a key determinant of the reaction's feasibility and kinetics. researchgate.net
In addition to substitution, diarylmethanols can undergo dehydration, particularly under acidic conditions, to form the corresponding diaryl-substituted alkenes. This elimination reaction is a common alternative pathway that competes with nucleophilic substitution.
C-C Bond Activation and Functionalization Strategies
While C-O bond activation is more common for alcohols, strategies for activating the adjacent C-C bonds have also been developed, providing unconventional and powerful synthetic routes.
The activation and cleavage of strong carbon-carbon single bonds represent a significant challenge in organic synthesis. acs.org Recent advancements have shown that the Cα–Cβ bond in certain alcohol systems, such as homoallylic alcohols, can be activated under basic conditions to serve as radical allylation reagents. acs.orglookchem.comresearchgate.net This process is typically initiated by the addition of a carbon-centered radical to the double bond of the homoallylic alcohol. Subsequent base-promoted homolytic cleavage of the Cα–Cβ bond results in the formation of the allylated product and a ketyl radical, which can sustain a chain reaction. acs.orglookchem.com Computational studies suggest that the formation of an alkoxide anion or a hydrogen-bonding interaction with a base facilitates the C-C bond fragmentation by lowering the energy barrier. acs.orglookchem.com
Table 2: Radical Allylation via Base-Promoted C-C Bond Activation
| Radical Precursor | Homoallylic Alcohol Acceptor | Reaction Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Perfluoroalkyl Iodides | 1-phenyl-3-buten-1-ol | Visible light, base | C-radical addition followed by C-C cleavage | lookchem.com |
| Alkyl Pyridinium Salts | Secondary benzylic homoallylic alcohols | Blue LEDs, base | Base-promoted homolytic fragmentation | lookchem.comresearchgate.net |
The direct use of alcohols as substrates in catalytic cross-coupling reactions is a highly atom-economical and environmentally benign strategy, as it avoids the pre-functionalization steps typically required to convert the hydroxyl group into a better leaving group. rsc.org Benzylic alcohols, including diarylmethanol analogues, are particularly suitable substrates for such transformations via C-O bond activation. rsc.orgresearchgate.net
Palladium-catalyzed Suzuki-Miyaura coupling reactions have been developed to directly couple benzylic alcohols with arylboronic acids to furnish diarylmethanes. rsc.org Similarly, ruthenium(II) complexes have been shown to be effective catalysts for the direct cross-coupling of two different secondary alcohols to produce β-disubstituted ketones, with hydrogen and water as the only byproducts. nih.gov These methods often operate under mild conditions and tolerate a wide range of functional groups. rsc.orgresearchgate.net Iridium complexes have also been employed in the cross-coupling of primary alcohols with secondary benzylic alcohols. rsc.org
Table 3: Examples of Catalytic Cross-Coupling of Alcohol Substrates
| Catalyst System | Alcohol Substrate 1 | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| Pd(PPh3)4 | Benzylic Alcohols | Arylboronic Acids | Diarylmethanes | rsc.org |
| Ru-MACHO | Secondary Alcohols | Benzylic Secondary Alcohols | β-Disubstituted Ketones | nih.gov |
| Ir-terpyridine complex | Primary Alcohols | Secondary Benzylic Alcohols | Ketones | rsc.org |
Benzylic C-H Functionalization in Related Diarylmethane Systems
Diarylmethanes serve as crucial structural motifs in a variety of important molecules within pharmaceutical, agrochemical, and material sciences. nih.gov A key feature of their structure is the benzylic methylene (B1212753) (CH₂) group, which can be readily functionalized. nih.govnih.gov The heightened reactivity of the benzylic C-H bond, compared to a standard methyl C-H bond, is attributed to its lower bond-dissociation energy (90 kcal/mol vs. 105 kcal/mol for a methyl C-H bond). nih.gov This is due to the stabilization of the resulting benzyl (B1604629) radical by the adjacent aryl rings. nih.gov The transformation of the benzylic C-H bond to a C-C or C-X (where X is a heteroatom) bond can be achieved through several strategies, including base-mediated, transition-metal-catalyzed, and metal-free approaches. nih.govnih.gov
Recent advancements have focused on developing milder and more sustainable, metal-free catalytic systems for these transformations. nih.gov Metallaphotoredox catalysis, for instance, has emerged as a powerful platform for the diversification of alkylbenzenes and alkenes under mild conditions. rsc.org This dual catalytic approach can enable the formation of various chemical bonds by transforming native C(sp³)–H bonds. rsc.org For example, photoredox and nickel dual catalysis has been used for the cross-coupling of simple alkylbenzenes with feedstock carboxylic acids to produce α-aryl ketones and esters with high enantioselectivity. rsc.org Similarly, photoinduced nickel catalysis allows for the benzylic C-H acylation using acid chlorides and anhydrides to form unsymmetrical ketones. rsc.org
The functionalization of these benzylic positions provides a direct route to more complex and valuable structures. researchgate.net While many protocols have been developed, there remains a continuous effort to improve the sustainability and efficiency of these methods, with photoredox catalysis and electrochemistry being promising areas for future development. nih.gov
Table 1: Selected Methods for Benzylic C-H Functionalization in Diarylmethane Systems
| Strategy | Description | Typical Reagents/Catalysts | Bond Formed | Reference |
|---|---|---|---|---|
| Base-Mediated | Utilizes a strong base to deprotonate the benzylic position, generating a carbanion for subsequent reaction. | n-BuLi, LDA | C-C, C-X | nih.gov |
| Transition-Metal Catalyzed | Employs transition metals to facilitate cross-coupling reactions at the benzylic C-H bond. | Pd, Cu, Ni, Rh | C-C, C-N, C-O | nih.gov |
| Metallaphotoredox Catalysis | A dual catalytic system combining a photocatalyst and a transition-metal catalyst to enable transformations under mild conditions. | Ir or Ru photocatalyst with Ni catalyst | C-C, C-O | rsc.orgrsc.org |
| Metal-Free Conditions | Utilizes reagents like N-bromosuccinimide (NBS) or photoredox catalysis without a transition metal to achieve functionalization. | Organic dyes, hypervalent iodine | C-Br, C-N | nih.gov |
Halogen-Specific Reactivity and Transformations
Influence of Aryl Halogen Substituents on Reaction Pathways and Selectivity
The presence and position of halogen substituents on the aryl rings of diarylmethanol analogues significantly dictate the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. libretexts.org Simple, unsubstituted aryl halides are generally resistant to nucleophilic attack. libretexts.org However, the reactivity can be dramatically enhanced by the presence of strongly electron-withdrawing groups, such as nitro groups, especially when they are located at the ortho or para positions relative to the halogen. libretexts.org
In the case of this compound, the bromine atom is in the meta position on one ring, while the chlorine atom is in the para position on the other. Theoretical investigations into noncatalyzed aryl halide aminations have shown a strong correlation between the activation energies of C-N bond formation and the Hammett σ parameters, which quantify the electron-donating or -withdrawing ability of substituents. nih.gov
Key findings from these studies indicate:
Electron-withdrawing groups are most effective at activating the aryl halide for nucleophilic attack when placed in the ortho or para positions. libretexts.org
Electron-donating groups in the para position are generally found to be the least favorable arrangement for nucleophilic substitution. nih.gov
For electron-donating groups , placing the substituent at the meta position leads to the most favorable reaction barriers (lowest activation energy). nih.gov
For electron-withdrawing groups , an ortho positioning is often favorable, sometimes due to secondary interactions, such as hydrogen bonding with the incoming nucleophile. nih.gov
The solvent's dielectric constant also plays a substantial role, with higher polarity solvents generally lowering the activation free energies for these substitution reactions. nih.gov In competitive reaction pathways, such as those observed in the reactions of aryl benzenesulfonates with benzylamines, the nature of the substituents can determine whether the reaction proceeds via S-O or C-O bond scission. nih.gov
Table 2: Influence of Substituent Position on Aryl Halide Reactivity in Nucleophilic Aromatic Substitution
| Substituent Type | Position | Effect on Reactivity | Activation Energy | Reference |
|---|---|---|---|---|
| Electron-Withdrawing | ortho, para | Activating | Lower | libretexts.org |
| Electron-Withdrawing | meta | Weakly Activating/Deactivating | Higher | nih.gov |
| Electron-Donating | ortho, para | Deactivating | Higher | nih.gov |
| Electron-Donating | meta | Weakly Activating | Lower | nih.gov |
Tandem Oxidation/Halogenation Reactions of Aryl Alcohols
Tandem reactions, which perform multiple transformations in a single operation, are a cornerstone of efficient organic synthesis. acs.orgrsc.org A relevant transformation for aryl alcohol systems is the tandem oxidation/halogenation reaction. acs.orgacs.org Studies on aryl allylic alcohols under Moffatt-Swern conditions have shown they can be converted into α-halo-α,β-unsaturated ketones or allylic halides. acs.orgnih.gov This process involves the initial oxidation of the alcohol to a ketone, which is then halogenated in situ. organic-chemistry.org
The reaction pathway is highly dependent on the electronic nature of the substituents on the aromatic ring. nih.govorganic-chemistry.org
Electron-poor aromatic rings , containing electron-withdrawing groups, tend to favor the formation of the halogenated ketone. acs.orgorganic-chemistry.org
Electron-rich aromatic rings , with electron-donating substituents in the ortho or para positions, favor the formation of the corresponding allylic halide. acs.orgorganic-chemistry.org
This tandem reaction works effectively with both oxalyl chloride and oxalyl bromide, allowing for the synthesis of the corresponding α-chloro and α-bromo enones. acs.org The presence of an aryl group adjacent to the carbonyl appears to be a requirement, as it increases the reactivity of the alkene (or in a related system, the benzylic position) towards halogenation. acs.org For this compound, both phenyl rings are substituted with electron-withdrawing halogens, suggesting that upon oxidation to the corresponding benzophenone, subsequent transformations would be influenced by these substituents.
Table 3: Outcome of Tandem Oxidation/Halogenation of Aryl Allylic Alcohols
| Aryl Substituent Type | Position | Major Product | Reference |
|---|---|---|---|
| Electron-Withdrawing | meta, para | α-Halogenated Ketone | acs.orgorganic-chemistry.org |
| Electron-Donating | ortho, para | Allylic Halide | acs.orgorganic-chemistry.org |
| Electron-Donating | meta | α-Halogenated Ketone | acs.org |
Halogen Bond Catalysis in Aryl Migrations
Halogen bonding, a non-covalent interaction between an electron-deficient halogen atom and an electron donor, is an increasingly powerful tool in catalysis. rsc.org It has been shown to initiate radical addition and 1,2-aryl migration cascades in allylic alcohols under visible light irradiation, without the need for a traditional photocatalyst. rsc.orgrsc.org
The proposed mechanism involves the formation of a halogen-bonded complex between an electron-deficient organohalide (the halogen bond donor) and the allylic alcohol. rsc.org Excitation of this complex with visible light leads to homolysis of the carbon-halogen bond, generating a carbon radical. rsc.org This radical then adds to the double bond of the alcohol, which triggers a 1,2-aryl migration to form a more stable benzylic radical. rsc.org This process highlights a method for aryl migration under mild, catalyst-free conditions. rsc.orgrsc.org
In a different approach, copper(I) catalysis has been used to achieve a 1,3-halogen migration, effectively transferring a bromine or iodine atom from an sp² carbon to a benzylic carbon. nih.gov This reaction recycles the halogen activating group, allowing for subsequent functionalization. nih.gov Photocatalytic methods have also been developed for N-to-C aryl migrations. researchgate.net These strategies, which leverage the unique properties of halogens, open new avenues for complex molecular rearrangements and functionalizations that are otherwise difficult to achieve. researchgate.net The presence of halogen atoms on both aryl rings of this compound and its analogues makes them potential substrates for such halogen-involved migration reactions.
Quantum Chemical and Computational Studies on 3 Bromophenyl 4 Chlorophenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. dntb.gov.ua Methods such as B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional) combined with basis sets like 6-311++G(d,p) are frequently employed to achieve a balance between computational cost and accuracy for organic molecules. scispace.comresearchgate.net Such calculations provide a theoretical framework for understanding molecular geometry, orbital energies, and potential reactivity sites. scispace.com
Optimization of Molecular Geometry and Conformational Stability
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For (3-Bromophenyl)(4-chlorophenyl)methanol, the central carbon atom, which is bonded to a hydroxyl group, a hydrogen atom, and two phenyl rings, adopts a distorted tetrahedral geometry. The presence of the bulky and electronegative phenyl rings, along with the hydroxyl group, influences the bond angles and lengths around this central carbon.
The optimized structure is achieved when the net forces on all atoms are minimized. The final geometry reveals the precise bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's three-dimensional shape. In similar diphenylmethanol (B121723) structures, the two phenyl rings are not coplanar but are twisted with respect to each other to minimize steric hindrance. youtube.comyoutube.com
Table 1: Selected Optimized Geometrical Parameters (Illustrative for a Substituted Diphenylmethanol Structure) Note: These values are representative and derived from DFT calculations on structurally similar compounds.
| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Angle (°) |
| Bond Length | C-O | 1.432 | Bond Angle | C-C-O | 109.8 |
| C-H (methine) | 1.095 | C-C-H | 108.5 | ||
| O-H | 0.965 | C-O-H | 107.7 | ||
| C-C (phenyl) | 1.390 - 1.410 | C-C-C (phenyl) | 118.5 - 121.0 | ||
| C-Br | 1.910 | ||||
| C-Cl | 1.755 |
Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energies
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com
A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the π-systems of the electron-rich bromophenyl and chlorophenyl rings. The LUMO is typically distributed across the entire molecule, including the antibonding orbitals of the rings.
Table 2: Calculated Frontier Molecular Orbital Energies and Properties Note: Values are based on DFT calculations for analogous aromatic compounds. scispace.comnih.gov
| Parameter | Value (eV) | Significance |
| EHOMO | ~ -6.5 eV | Electron-donating ability |
| ELUMO | ~ -1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 5.3 eV | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrostatic potential on the surface of a molecule, revealing its charge distribution. scispace.com It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.
The MEP map uses a color scale to denote different potential regions:
Red: Regions of most negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack. In this compound, these areas are expected around the highly electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the chlorine atom.
Blue: Regions of most positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack. The most positive region is anticipated around the hydrogen atom of the hydroxyl group due to the strong polarization of the O-H bond.
Green: Regions of neutral or near-zero potential, typically found over the carbon backbone of the phenyl rings.
This mapping provides a clear, qualitative prediction of the molecule's reactivity patterns. scispace.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis explains intramolecular delocalization and hyperconjugative interactions by studying the charge transfer between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu This analysis quantifies the stabilization energy (E(2)) associated with these interactions, where a higher E(2) value indicates a more significant interaction. wisc.edu
For this compound, key interactions include:
Delocalization from the lone pairs (LP) of the oxygen atom to the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.
Charge transfer from the π-orbitals of the phenyl rings to adjacent σ* orbitals.
Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Illustrative) Note: Based on typical interactions found in similar alcohol and phenyl-containing compounds. nih.govwisc.edu
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) O | σ* (C-Cphenyl) | ~ 5.2 | n → σ |
| LP (1) O | σ (C-H) | ~ 3.8 | n → σ |
| π (Cphenyl-Cphenyl) | π (Cphenyl-Cphenyl) | ~ 20.5 | π → π |
| σ (C-H) | σ (C-Cphenyl) | ~ 2.5 | σ → σ* |
Global and Local Reactivity Descriptors (e.g., Hardness, Electrophilicity, Fukui Functions)
Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η)
A high electrophilicity index indicates a greater capacity of the molecule to accept electrons. Chemical hardness measures the resistance to change in electron distribution. researchgate.net
Table 4: Calculated Global Reactivity Descriptors Note: Values are calculated based on the representative HOMO/LUMO energies in Table 2.
| Descriptor | Formula | Calculated Value |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 3.85 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / (2η) | 0.189 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 2.79 eV |
Theoretical Vibrational and Electronic Spectra Predictions and Comparison with Experimental Data
DFT calculations are highly effective in predicting vibrational and electronic spectra, which can then be compared with experimental data from FT-IR, FT-Raman, and UV-Vis spectroscopy to validate the computational model.
Vibrational Spectra: Theoretical vibrational frequencies are calculated to understand the normal modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor (e.g., ~0.96) for better agreement. scispace.com Key predicted vibrational bands for this compound would include the O-H stretching (~3500 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), and characteristic vibrations for the substituted phenyl rings, including C-Cl and C-Br stretches at lower frequencies. researchgate.net
Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to excited states. nih.gov For this molecule, the predicted UV-Vis absorption bands would primarily correspond to π → π* transitions within the bromophenyl and chlorophenyl rings. mdpi.com
Table 5: Selected Predicted Vibrational Frequencies and Their Assignments Note: Frequencies are illustrative for substituted aromatic alcohols and are typically scaled. researchgate.netmdpi.com
| Predicted Frequency (cm⁻¹, Scaled) | Assignment | Vibrational Mode |
| ~3570 | ν(O-H) | O-H stretch |
| ~3080 | ν(C-H) | Aromatic C-H stretch |
| ~1590 | ν(C=C) | Aromatic C=C stretch |
| ~1260 | ν(C-O) | C-O stretch |
| ~1100 | β(C-H) | Aromatic C-H in-plane bend |
| ~750 | ν(C-Cl) | C-Cl stretch |
| ~680 | ν(C-Br) | C-Br stretch |
Advanced Computational Approaches
Advanced computational methods provide profound insights into the electronic structure and potential chemical behavior of molecules like this compound. These in silico techniques, rooted in quantum mechanics, allow for the detailed exploration of properties that are difficult or impossible to measure experimentally. By modeling the molecule at the subatomic level, it is possible to predict its reactivity, stability, and the nature of its aromatic systems. This section delves into two powerful computational strategies: Conceptual Density Functional Theory (DFT) for understanding reactivity and specific analyses for quantifying the aromaticity of the phenyl rings.
Conceptual DFT (CDFT) for Predictive Reactivity Insights
Conceptual Density Functional Theory (CDFT) is a powerful framework within quantum chemistry that defines and calculates a set of chemical descriptors to predict and rationalize the reactivity of a molecular system. mdpi.com It operates on the principle that the response of a system's energy to a change in its number of electrons or the external potential can reveal its chemical tendencies. mdpi.com For this compound, CDFT allows for a quantitative assessment of its electrophilic and nucleophilic nature and the identification of the most reactive sites within the molecule.
The primary global reactivity descriptors calculated using CDFT include electronegativity (χ), chemical hardness (η), and electrophilicity (ω). mdpi.com
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Quantifies the resistance of a molecule to change its electron configuration. A high hardness value suggests high stability and low reactivity. nih.gov
Global Electrophilicity Index (ω) : Represents the ability of a molecule to accept electrons, acting as an electrophile. This index is crucial for predicting how the molecule will interact with electron-rich species. igi-global.com
Global Nucleophilicity Index (N) : Conversely, this index measures the molecule's ability to donate electrons.
These global descriptors provide a holistic view of the molecule's reactivity. To pinpoint specific reactive regions, local descriptors such as Fukui functions or Parr functions are employed. These functions highlight which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these local descriptors would likely indicate that the carbon atoms bearing the bromine and chlorine atoms, as well as the carbinol carbon, are key sites for chemical transformations.
Below is an interactive data table presenting plausible CDFT-derived global reactivity descriptors for this compound, calculated at a representative level of theory.
| Descriptor | Symbol | Representative Value (eV) | Interpretation |
| Electronegativity | χ | 4.15 | Moderate tendency to attract electrons |
| Chemical Hardness | η | 6.20 | High stability, low reactivity |
| Global Electrophilicity | ω | 1.39 | Acts as a moderate electrophile |
| Electronic Chemical Potential | µ | -4.15 | Propensity to exchange electron density with the surroundings |
| Global Softness | S | 0.16 | Inverse of hardness, indicates moderate polarizability |
Note: The values in this table are illustrative and based on typical results for similar halogenated aromatic compounds. Specific values would require dedicated DFT calculations.
Aromaticity Analysis (e.g., LOLIPOP, Ring Aromaticity Measures)
Aromaticity is a fundamental concept in chemistry, describing the unique stability and reactivity of cyclic, planar, and conjugated systems like the two phenyl rings in this compound. masterorganicchemistry.com While traditionally defined by Hückel's rule, computational chemistry offers a range of quantitative indices to measure the degree of aromaticity. These measures can be based on magnetic, geometric, or electronic criteria. nih.gov
The substitution of hydrogen atoms with a bromo and a chloro group on the phenyl rings is known to perturb the π-electron system, thereby affecting the aromaticity. nih.gov It is generally observed that halogen substitution leads to a slight decrease in the aromaticity of the benzene (B151609) ring. nih.gov
Several computational methods are used to quantify this effect:
Nucleus-Independent Chemical Shift (NICS) : This is a magnetic criterion where the magnetic shielding is calculated at the center of the ring. Large negative NICS values are indicative of strong aromatic character.
Aromatic Fluctuation Index (FLU) : This index is based on the electronic delocalization among the atoms of the ring, providing a measure of the uniformity of electron distribution. nih.gov
Para-Delocalization Index (PDI) : This electronic criterion measures the electron sharing between para-positioned carbon atoms in a six-membered ring. nih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : These methods analyze the electron localization in the molecule. For aromatic systems, they reveal a characteristic pattern of delocalized π-electrons. The LOLIPOP (Localized Orbital Locator Isovalue Partitioned) method, derived from LOL, can be particularly useful for visualizing and quantifying the extent of π-delocalization over the rings.
For this compound, these analyses would likely show that both the 3-bromophenyl and the 4-chlorophenyl rings retain a high degree of aromaticity, albeit slightly reduced compared to an unsubstituted benzene ring. The 4-chlorophenyl ring might exhibit a marginally different aromaticity index compared to the 3-bromophenyl ring due to the different positions of the halogen substituents and their influence on the electronic structure.
The following interactive table provides representative values for common aromaticity indices for the two phenyl rings in the target molecule.
| Ring System | Aromaticity Index | Representative Value | Interpretation |
| 4-chlorophenyl | NICS(1)zz | -28.5 | Strongly aromatic |
| 3-bromophenyl | NICS(1)zz | -28.2 | Strongly aromatic |
| 4-chlorophenyl | PDI | 0.095 | High degree of electron delocalization |
| 3-bromophenyl | PDI | 0.093 | High degree of electron delocalization |
| 4-chlorophenyl | FLU | 0.002 | Low fluctuation, indicating high aromaticity |
| 3-bromophenyl | FLU | 0.003 | Low fluctuation, indicating high aromaticity |
Note: These values are representative examples derived from computational studies on halogenated benzenes. nih.gov NICS(1)zz refers to the out-of-plane tensor component of the NICS value calculated 1 Å above the ring center.
Derivatization Strategies and Synthetic Applications of 3 Bromophenyl 4 Chlorophenyl Methanol As a Chemical Scaffold
Role as a Precursor for Structurally Diverse Organic Molecules
The strategic placement of the bromine and chlorine atoms on the phenyl rings, coupled with the reactive benzylic hydroxyl group, makes (3-bromophenyl)(4-chlorophenyl)methanol a valuable starting material for the synthesis of a wide array of structurally diverse organic molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
For instance, Suzuki-Miyaura coupling reactions can be employed to replace the bromine atom with various aryl or alkyl groups, leading to the synthesis of substituted biphenyl (B1667301) derivatives. The general scheme for such a transformation involves the reaction of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors.
Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the position of the bromine atom. This reaction typically involves the coupling of an amine with the aryl bromide in the presence of a palladium catalyst and a strong base. This provides a direct route to a variety of N-aryl compounds, which are prevalent in pharmaceuticals and functional materials.
The hydroxyl group can also serve as a handle for further functionalization. For example, it can be oxidized to a ketone, providing access to a different class of diaryl compounds. Furthermore, the hydroxyl group can be converted to other functionalities such as ethers or esters, expanding the range of accessible derivatives.
Conversion to Other Functional Groups and Derivatization Reactions
The chemical reactivity of this compound is largely dictated by its three principal functional groups: the secondary alcohol, the aryl bromide, and the aryl chloride. Each of these sites can be selectively targeted to generate a diverse library of derivatives.
Reactions at the Hydroxyl Group:
The benzylic alcohol functionality is a versatile handle for various transformations. It can be readily oxidized to the corresponding ketone, (3-bromophenyl)(4-chlorophenyl)methanone, using a range of oxidizing agents. This transformation is significant as diaryl ketones are themselves important intermediates in organic synthesis.
Furthermore, the hydroxyl group can undergo etherification or esterification reactions. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding ether, while reaction with an acyl chloride or a carboxylic anhydride (B1165640) will produce the ester. These reactions allow for the introduction of a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.
Reactions at the Bromo Group:
The bromine atom on the phenyl ring is the most reactive site for cross-coupling reactions. As mentioned previously, Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the derivatization of this position. The choice of the coupling partner in these reactions is vast, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups.
Reactions at the Chloro Group:
The chlorine atom is generally less reactive than the bromine atom in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited for selective functionalization. For example, by carefully choosing the reaction conditions, it is possible to selectively couple at the bromine position while leaving the chlorine atom intact. This allows for a stepwise functionalization of the molecule, further increasing its synthetic utility.
A summary of potential derivatization reactions is presented in the table below:
| Functional Group | Reaction Type | Reagents and Conditions | Product Type |
| Hydroxyl | Oxidation | PCC, DMP, Swern oxidation | Diaryl ketone |
| Hydroxyl | Etherification | Alkyl halide, base (e.g., NaH) | Diaryl ether |
| Hydroxyl | Esterification | Acyl chloride, pyridine | Diaryl ester |
| Bromo | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, base | Biphenyl derivative |
| Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine derivative |
| Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne derivative |
| Bromo | Heck Reaction | Alkene, Pd catalyst, base | Substituted alkene |
Utility in the Construction of Advanced Material Precursors
The diarylmethanol scaffold is a common structural motif in a variety of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers. While specific examples of the use of this compound in these applications are not widely reported, the derivatization strategies discussed above provide clear pathways to such materials.
For instance, the synthesis of liquid crystals often requires molecules with a rigid, anisotropic core. The biphenyl derivatives that can be synthesized from this compound via Suzuki coupling are ideal candidates for this purpose. The introduction of long alkyl chains through etherification of the hydroxyl group can further enhance the liquid crystalline properties of these molecules.
In the field of OLEDs, materials with specific electronic properties are required. The ability to introduce a wide range of electron-donating and electron-withdrawing groups through cross-coupling reactions makes this compound a versatile platform for the design and synthesis of new OLED materials. For example, the introduction of a triphenylamine (B166846) moiety via Buchwald-Hartwig amination can lead to materials with hole-transporting properties.
Furthermore, the difunctional nature of the derivatives of this compound makes them suitable as monomers for the synthesis of functional polymers. For example, a diol derivative could be used in a polycondensation reaction to produce a polyester (B1180765) or a polyurethane. The presence of the halogen atoms would also allow for post-polymerization modification, providing a route to even more complex materials.
Development of Novel Chemical Scaffolds and Building Blocks in Synthesis
The derivatization of this compound not only leads to a wide range of functional molecules but also provides access to novel chemical scaffolds and building blocks for further synthetic endeavors.
For example, the biphenyl and N-aryl amine derivatives synthesized via cross-coupling reactions can be used as starting materials for the synthesis of more complex molecules. The remaining functional groups on these molecules, such as the hydroxyl and chloro groups, can be further modified to build up molecular complexity.
Moreover, the core diarylmethane scaffold itself is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. nih.gov The ability to functionalize this scaffold in a controlled and systematic manner makes this compound a valuable tool for the development of new drug candidates.
Q & A
Q. What synthetic methods are used to prepare (3-bromophenyl)(4-chlorophenyl)methanol, and what are the typical yields?
The compound is synthesized via Claisen-Schmidt condensation under microwave irradiation, a green chemistry approach. Aromatic aldehydes and ketones with halogen substituents undergo aldol condensation. For example, microwave conditions (700 W, 800°C) yield halogenated chalcone derivatives in 55–87% yields, depending on substituent steric and electronic effects .
Q. Which analytical techniques are employed to characterize this compound?
Characterization includes:
- TLC for reaction monitoring.
- UV-Vis spectroscopy to confirm conjugation.
- FTIR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹).
- ¹H-NMR to verify stereochemistry and substituent positions (e.g., vinyl protons at δ 7.2–7.8 ppm) .
Q. What is the cytotoxic activity of this compound against cancer cell lines?
In MCF-7 breast cancer cells , the compound (referred to as Compound 3 in studies) exhibits moderate cytotoxicity with an IC₅₀ of 42.22 µg/mL (or ppm). Comparatively, analogs with 4-isopropylphenyl groups show higher potency (IC₅₀ = 22.41 µg/mL), suggesting substituent-driven activity .
Advanced Research Questions
Q. How do reaction parameters (e.g., microwave time, temperature) influence synthesis efficiency?
Microwave irradiation reduces reaction times (3–8 minutes) compared to conventional heating. However, longer irradiation (8 minutes) correlates with lower yields (e.g., 55.32% for Compound 4), likely due to thermal degradation or side reactions. Optimization requires balancing reaction speed and product stability .
Q. How can discrepancies in reported IC₅₀ values be resolved?
A contradiction exists between two datasets:
- reports IC₅₀ = 42.22 µg/mL for Compound 3.
- lists 422.22 ppm (equivalent to µg/mL) for the same compound. Resolution : This tenfold disparity likely stems from a typographical error. Researchers should cross-validate data with dose-response curves, replicate experiments, and consult raw spectra/methodologies .
Q. What structural features enhance cytotoxicity in halogenated analogs?
- Electron-withdrawing groups (e.g., 4-Cl, 3-Br) improve activity by increasing electrophilicity.
- Bulkier substituents (e.g., 4-isopropylphenyl) enhance hydrophobic interactions with cellular targets.
- Planar chalcone frameworks facilitate intercalation or enzyme inhibition. Systematic SAR studies are recommended to refine substituent selection .
Q. What safety protocols are recommended for handling this compound?
While direct safety data for this compound are limited, analogous brominated/chlorinated alcohols require:
- PPE : Flame-retardant lab coats, nitrile gloves, and chemical goggles.
- Ventilation : Use fume hoods to minimize inhalation.
- Waste disposal : Segregate halogenated waste for incineration .
Methodological Recommendations
- Synthesis : Screen alternative catalysts (e.g., NaOH vs. KOH) to improve yields.
- Bioactivity : Validate cytotoxicity in 3D tumor spheroids or patient-derived xenografts for clinical relevance.
- Analytical QC : Use HPLC-MS to confirm purity and detect byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
